HDAC3 Inhibition Potency vs. Clinical Pan-HDAC Inhibitor SAHA
The target compound inhibits the HDAC3/NCOR2 complex with an IC50 of 7 nM [1]. In comparable biochemical assays, the FDA-approved pan-HDAC inhibitor SAHA (Vorinostat) inhibits HDAC3 with an IC50 of 20 nM . This represents a ~2.9-fold improvement in potency for the target compound, indicating a more efficient engagement with the HDAC3 active site under these assay conditions.
| Evidence Dimension | HDAC3 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | SAHA (Vorinostat): IC50 = 20 nM |
| Quantified Difference | ~2.9-fold more potent |
| Conditions | Target: full-length human C-terminal His-tagged KDAC3 / N-terminal GST-tagged human NCOR2 (395-489 residues) expressed in baculovirus system. Comparator: recombinant HDAC3 enzyme assay. |
Why This Matters
Higher target potency at lower concentrations can reduce the required dosage, potentially minimizing off-target effects and improving the therapeutic window in HDAC3-dependent disease models.
- [1] BindingDB. BDBM50239022: IC50 = 7 nM for HDAC3/NCOR2. Assay: Inhibition of full-length human C-terminal His-tagged KDAC3/N-terminal GST-tagged human NCOR2 (395-489 residues) expressed in baculovirus. View Source
